molecular formula C8H8Cl2O2S B1278945 Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate CAS No. 7353-89-1

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

Cat. No.: B1278945
CAS No.: 7353-89-1
M. Wt: 239.12 g/mol
InChI Key: XJYXRUSGVNNWHN-UHFFFAOYSA-N
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Description

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate (CAS: 7353-89-1) is a chlorinated thiophene derivative with the molecular formula C₈H₈Cl₂O₂S and a molecular weight of 239.12 g/mol . Structurally, it features a thiophene ring substituted with two chloromethyl groups at the 4- and 5-positions and a methyl ester at the 2-position. This compound is distinct from its 3-methyl analog (CAS: 18354-75-1, C₉H₁₀Cl₂O₂S), which includes an additional methyl group at the 3-position of the thiophene ring .

The compound is classified as hazardous (GHS Signal Word: Danger), with hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). It requires storage in a dark, inert atmosphere at temperatures below -20°C .

Properties

IUPAC Name

methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-12-8(11)6-2-5(3-9)7(4-10)13-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXRUSGVNNWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455107
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-89-1
Record name 2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7353-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol to produce the methyl ester. The final step involves the chloromethylation of the thiophene ring using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formamides and other substituted thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. The chloromethyl groups can react with nucleophiles, forming covalent bonds with biological targets. This reactivity can be harnessed to design molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The biological and chemical properties of thiophene derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Substituents Key Features
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate C₈H₈Cl₂O₂S 239.12 Chloromethyl (4,5), methyl ester (2) High reactivity, hazardous, no reported bioactivity
Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate C₂₆H₂₄O₄S 440.54 Allyloxy-phenyl (4,5), ethyl ester (2) High COX-2 binding affinity (-10.40 kcal/mol), anti-inflammatory activity
Allyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate C₂₆H₂₂O₄S 438.51 Allyloxy-phenyl (4,5), allyl ester (2) Stronger COX-2 binding (-10.48 kcal/mol), antioxidant properties
Methyl 4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylate C₂₄H₂₄O₆S 464.51 Hydroxypropoxy-phenyl (4,5), methyl ester (2) Moderate antioxidant activity, improved solubility due to hydroxyl groups

Biological Activity

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with two chloromethyl groups at the 4 and 5 positions, enhancing its reactivity. The presence of these chloromethyl groups allows for nucleophilic substitution reactions, which are crucial for its biological interactions.

Chemical Formula

  • Molecular Formula : C₉H₈Cl₂O₂S
  • Molecular Weight : 239.13 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study: In Vitro Anticancer Evaluation

In a study conducted on human cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

The mechanism by which this compound exerts its biological effects primarily revolves around its reactivity due to the chloromethyl groups. These groups can react with nucleophiles such as proteins and enzymes, leading to covalent modifications that alter their function.

  • Nucleophilic Substitution : The chloromethyl groups can be replaced by nucleophiles in biological systems, leading to the formation of new compounds with distinct biological activities.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Medicinal Chemistry Applications

This compound serves as a versatile building block in the synthesis of more complex thiophene derivatives. Its derivatives have been explored for their potential use in pharmaceuticals targeting various diseases.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the production of specialty chemicals and materials, including agrochemicals and corrosion inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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